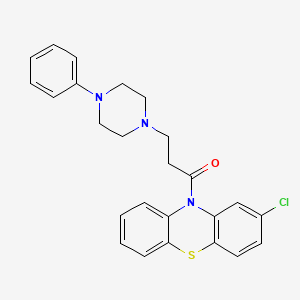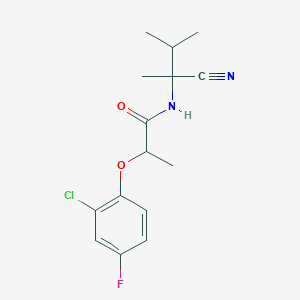
1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by the presence of a phenothiazine core, a piperazine ring, and a chlorinated aromatic ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the cyclization of 2-aminodiphenyl sulfide with sulfur and an oxidizing agent to form the phenothiazine nucleus. The chlorination of the phenothiazine core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the piperazine ring. This is typically done through a nucleophilic substitution reaction, where the chlorinated phenothiazine reacts with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The final step is the acylation of the piperazine ring with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low to moderate temperatures.
Substitution: Amines, thiols, potassium carbonate as base, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, as well as its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is known to act as an antagonist at dopamine receptors, which is a key mechanism underlying its antipsychotic effects. It also interacts with serotonin receptors, contributing to its overall pharmacological profile. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
2-chloro-10-[3-(4-phenyl-1-piperazinyl)propanoyl]-10H-phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and fluphenazine. While all these compounds share a common phenothiazine core, they differ in their substituents and pharmacological profiles. For example:
Chlorpromazine: Known for its antipsychotic and antiemetic properties, it has a different substitution pattern on the phenothiazine core.
Fluphenazine: Another antipsychotic agent, it has a trifluoromethyl group on the phenothiazine core, which enhances its potency and duration of action.
Properties
Molecular Formula |
C25H24ClN3OS |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H24ClN3OS/c26-19-10-11-24-22(18-19)29(21-8-4-5-9-23(21)31-24)25(30)12-13-27-14-16-28(17-15-27)20-6-2-1-3-7-20/h1-11,18H,12-17H2 |
InChI Key |
WYCUFLWWKWNSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)

![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)



![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)



